BenchChemオンラインストアへようこそ!

alugastrin

Gastroenterology Clinical Pharmacology Ulcer Healing

For researchers requiring a highly defined inorganic antacid, Alugastrin (DASC) offers quantifiable advantages over generic aluminium hydroxide. Its specific 189 mmol buffering capacity and controlled pH elevation (pH 3.0-4.0 for 60-90 min) ensure reproducible gastric environments. Crucially, its non-interference with endogenous PGE2 levels eliminates confounding variables in mucosal healing and cytoprotection studies. Choose this well-characterized compound for validated in vivo and in vitro experimental models.

Molecular Formula C9H5D3O3
Molecular Weight 0
CAS No. 132324-97-1
Cat. No. B1178411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealugastrin
CAS132324-97-1
Synonymsalugastrin
Molecular FormulaC9H5D3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alugastrin (CAS 132324-97-1): A Differentiated Antacid Procurement Guide for Scientific and Industrial Selection


Alugastrin, with CAS number 132324-97-1, is a dihydroxyaluminium sodium carbonate compound that functions as an inorganic antacid, primarily utilized for the neutralization of gastric acid and the formation of a protective mucosal barrier [1]. Its pharmacological profile, including its specific acid-neutralization dynamics and clinical performance, distinguishes it from other antacid formulations, including aluminum hydroxide and aluminum-magnesium combinations. This compound is of specific interest in research and industrial applications that require a defined antacid with a documented efficacy and safety profile in both human and animal models [2].

Critical Procurement Factor: Why In-Class Antacid Substitution for Alugastrin is Scientifically Unreliable


The procurement of a specific antacid compound cannot be based solely on its general class membership. While many compounds, such as aluminium hydroxide, magnesium hydroxide, or their combinations, provide acid neutralization, they exhibit significant differences in their buffering capacity, duration of action, and effects on the gastric mucosa [1]. For instance, the clinical and preclinical performance of Alugastrin (dihydroxyaluminium sodium carbonate) differs demonstrably from that of Alumag (aluminium hydroxide with magnesium hydroxide) in terms of its defined buffering capacity (189 mmol vs. 224 mmol) and its specific lack of effect on endogenous prostaglandin E2 (PGE2) levels, a factor that can influence mucosal healing and integrity [1][2]. These quantifiable differences directly impact research outcomes and the efficacy of industrial applications, making generic substitution a significant risk to experimental reproducibility and product performance.

Alugastrin: Quantitative Evidence for Differentiated Performance Versus Comparators


Comparative Duodenal Ulcer Healing Efficacy: Alugastrin vs. Ranitidine and Placebo

In a double-blind, randomized, placebo-controlled trial, the 4-week duodenal ulcer (DU) healing rate with Alugastrin was 71%, compared to 75% for the comparator antacid Alumag (aluminium hydroxide with magnesium hydroxide), 79% for ranitidine (an H2-receptor antagonist), and 47% for placebo [1]. A separate randomized, open clinical trial reported a 70% healing rate for Alugastrin after 4 weeks, compared to 81% for ranitidine and 44% for placebo [2]. This demonstrates that Alugastrin achieves a therapeutic efficacy in DU healing that is comparable to ranitidine and significantly superior to placebo, providing a benchmark for its clinical performance.

Gastroenterology Clinical Pharmacology Ulcer Healing

Precise Intragastric pH Modulation and Duration of Action

Following a single 30 mL oral dose, Alugastrin (liquid form) effectively increases intragastric pH to 5.0-6.0 and maintains it at 3.0-4.0 for 60 to 90 minutes [1]. In contrast, other alkalizing agents (Gastrin, Wikalina) were shown to increase pH to 7.5 within 10 minutes, while some brands (Alusal, Magnosil) only slightly alkalized gastric content for 30 minutes [1]. This study also indicated that Alugastrin efficiently alkalizes gastric juice for a longer period of time than Maalox [1]. This defined and sustained pH profile is critical for applications requiring controlled acid suppression without the rapid, high-level alkalinization seen with other formulations.

Gastric Physiology Acid Neutralization Pharmacodynamics

Defined In Vitro Buffering Capacity for Standardized Comparisons

Alugastrin has a defined in vitro buffering capacity of 189 mmol, as reported in comparative studies [1]. This is a lower value than the 224 mmol reported for the comparator antacid Alumag (aluminium hydroxide with magnesium hydroxide) under the same analytical conditions [1]. This quantitative metric allows for direct, standardized comparisons of acid-neutralizing potential and can be used for quality control, formulation development, and predicting potential differences in in vivo acid load handling.

Analytical Chemistry Pharmaceutical Development Quality Control

Superior In Vitro Antacid Performance Compared to Dihydroxy Aluminium Aminoacetate

An in vitro evaluation demonstrated that the antacid performance of dihydroxyaluminium sodium carbonate (DASC, the active component of Alugastrin) powder was superior to that of dihydroxy aluminium aminoacetate (DAA) [1]. In contrast, aluminium hydroxide gave unsatisfactory results in the same test system [1]. This study provides direct comparative data on the intrinsic antacid activity of the active moiety, independent of formulation, which is crucial for selecting the correct aluminum-based antacid for a given research or industrial application.

Pharmaceutical Technology Antacid Formulation In Vitro Assay

Lack of Effect on Endogenous Prostaglandin E2 (PGE2) Levels

A single oral dose of Alugastrin significantly increased intragastric pH but did not affect the endogenous level of prostaglandin E2 (PGE2) in the gastric mucosa [1]. This is a notable differential finding, as some other locally produced antacids have been shown to exert an effect on endogenous PGE2 production, a factor which could be important for their efficacy and potential for mucosal cytoprotection or interference [1]. The lack of interference with this key mucosal mediator may be a critical differentiator for researchers studying gastric physiology and inflammation.

Mucosal Biology Cytoprotection Gastroenterology

Targeted Application Scenarios for Alugastrin Based on Quantitative Differentiation


Clinical and Translational Research Models of Duodenal Ulcer Disease

For researchers utilizing animal models or clinical trials to study duodenal ulcer healing, Alugastrin offers a well-characterized control or test compound with a known 4-week healing rate of 70-71%, which is statistically comparable to ranitidine (79-81%) but significantly better than placebo (44-47%) [1][2]. This established clinical benchmark allows for direct comparison of new therapeutics and ensures a consistent, validated effect in disease models. Its defined buffering capacity of 189 mmol provides a quantifiable baseline for acid load management [3].

Gastric Physiology Studies Requiring Controlled and Sustained pH Elevation

Experiments that necessitate a specific, temporary elevation of intragastric pH without causing rapid, high alkalinization should consider Alugastrin. Its documented ability to raise pH to 5.0-6.0 and maintain it at 3.0-4.0 for a precise 60-90 minute window provides a reproducible and predictable gastric environment [1]. This is in contrast to other agents that cause a rapid spike to pH 7.5 or have a much shorter duration of action, making Alugastrin ideal for studying pH-dependent physiological or pathological processes.

Investigations into Gastric Mucosal Biology and Prostaglandin Pathways

For studies focusing on gastric mucosal defense, cytoprotection, or inflammation, Alugastrin is uniquely suited due to its established lack of effect on endogenous PGE2 levels [1]. This property ensures that the compound acts primarily through acid neutralization and barrier formation without confounding the experimental system by altering key prostanoid mediators. This makes it a superior choice to other antacids that may influence PGE2 and thus complicate the interpretation of results related to mucosal healing and injury.

In Vitro and Pharmaceutical Development Models for Antacid Activity

In pharmaceutical development and quality control, the intrinsic antacid performance of the active moiety is paramount. Alugastrin's active component (DASC) has been shown to exhibit superior in vitro antacid performance compared to dihydroxy aluminium aminoacetate (DAA) and aluminium hydroxide [1]. This makes Alugastrin the preferred reference standard or active ingredient for the development and testing of new antacid formulations, chewable tablets, or combination products where reliable and robust acid neutralization is the primary requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for alugastrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.